![molecular formula C23H15FN4O3 B2543661 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one CAS No. 1206994-95-7](/img/structure/B2543661.png)
4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one
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Overview
Description
Oxadiazoles are a class of organic compounds that contain a five-membered heterocyclic ring structure with three carbon atoms, one oxygen atom, and two nitrogen atoms . They are known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, diabetic, immunosuppressive, antimicrobial, anti-helminthic, and antiparasitic properties . Phthalazinones, on the other hand, are a class of compounds that contain a four-ring structure with two nitrogen atoms. They are less studied than oxadiazoles, but some derivatives have shown promising biological activities.
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the cyclization of a precursor molecule, followed by various functionalization reactions . The specific synthesis route for “4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one” is not available in the literature I have access to.Molecular Structure Analysis
Oxadiazoles have a five-membered ring structure with an oxygen atom and two nitrogen atoms . This structure allows them to form hydrogen bonds with other molecules, which can be important for their biological activity .Scientific Research Applications
- Breast Cancer : Research has shown that derivatives of pyrazoles, such as the compound , exhibit anti-cancer activity against breast cancer cell lines . Specifically, this compound has been studied for its binding affinity to the human estrogen alpha receptor (ERα), which is relevant in breast cancer treatment .
- Hepatic Cancer : Fluorinated compounds, like the one described, are popular in medicinal chemistry due to their stability and increased binding affinity. Some fluorinated derivatives have been patented as hepatic cancer (HePG-2) agents .
- Pyrazoles and their derivatives play a crucial role in antimicrobial applications. While the specific antimicrobial activity of this compound needs further investigation, it falls within the broader category of pyrazole-based antimicrobials .
- Pyrazoles are known for their anti-inflammatory and antioxidant properties . Although direct studies on this compound are limited, its structural features suggest potential in these areas.
- Pyrazole derivatives have been explored for their analgesic properties . While more research is needed, this compound’s structure may contribute to pain relief mechanisms.
- Although not directly studied for antitubercular effects, the compound’s oxadiazole moiety is interesting. Oxadiazoles have been investigated for their potential against Mycobacterium tuberculosis (MTB) .
- The synthesis of this compound involves a two-step reaction: first, the formation of pyrazoline via a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization to yield the pyrazole . Researchers can explore similar synthetic pathways for other novel compounds.
Anti-Cancer Properties
Antimicrobial Activity
Anti-Inflammatory and Antioxidant Functions
Analgesic Effects
Antitubercular Activity
Synthetic Applications
Mechanism of Action
1,2,4-oxadiazole derivatives have been shown to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, analgesic, diabetic, immunosuppressive, α,β 3 -receptor antagonist, antimicrobial, anti-helminthic, histamine-H3, and antiparasitic properties . They have been evaluated against human cancer cell lines and showed significant anti-cancer activity .
In terms of the mode of action, it’s suggested that 1,2,4-oxadiazole derivatives might interact with nucleic acids, enzymes, and globular proteins . They could inhibit growth factors, enzymes, and kinases, contributing to their antiproliferative effects .
As for the pharmacokinetics, the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This could potentially enhance the bioavailability of the compound.
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. Some oxadiazole derivatives have been found to have low toxicity, but this can vary widely . The specific safety and hazards of “4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one” are not available in the literature I have access to.
Future Directions
Oxadiazole derivatives are a promising class of compounds for the development of new therapeutic agents, due to their broad spectrum of biological activities . Future research could focus on synthesizing new oxadiazole derivatives, studying their biological activities, and optimizing their properties for specific applications .
properties
IUPAC Name |
4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN4O3/c1-30-17-12-10-16(11-13-17)28-23(29)19-5-3-2-4-18(19)20(26-28)22-25-21(27-31-22)14-6-8-15(24)9-7-14/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWCWCRRBZWGAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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